

Physicochemical Properties of 5-Benzylidenehydantoin: A Technical Guide

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Compound of Interest

Compound Name: (5Z)-5-benzylideneimidazolidine-2,4-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-benzylidenehydantoin, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The document details its known physical and chemical characteristics, outlines standard experimental protocols for their determination, and explores its biological significance as a modulator of key signaling pathways.

Core Physicochemical Properties

5-Benzylidenehydantoin, also known as 5-Benzylideneimidazolidine-2,4-dione, is a yellow to orange crystalline powder.^[1] Its fundamental properties are crucial for applications in drug design and development, influencing factors such as solubility, membrane permeability, and formulation. A summary of these properties is presented below.

Data Presentation

Table 1: General Physicochemical Properties of 5-Benzylidenehydantoin

Property	Value	Source
IUPAC Name	(5Z)-5-benzylideneimidazolidine-2,4-dione	-
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[1]
Molecular Weight	188.18 g/mol	[1]
Appearance	Yellow to orange crystalline powder	[1]
Melting Point	250-255 °C	[1]
Water Solubility	Low (Qualitative)	[1]

Table 2: Key Properties for Drug Development

Property	Value (Predicted/Estimated)	Notes
pKa (Strongest Acidic)	~9.68	This is a predicted value for the parent hydantoin scaffold, referring to the N-H protons.[2] The actual value may vary.
logP	Not available	The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. While no specific value was found for 5-benzylidenehydantoin, the presence of the benzylidene group suggests it is significantly more lipophilic than the parent hydantoin (cLogP ≈ -1.5).[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for the synthesis of 5-benzylidenehydantoin and the measurement of its key properties.

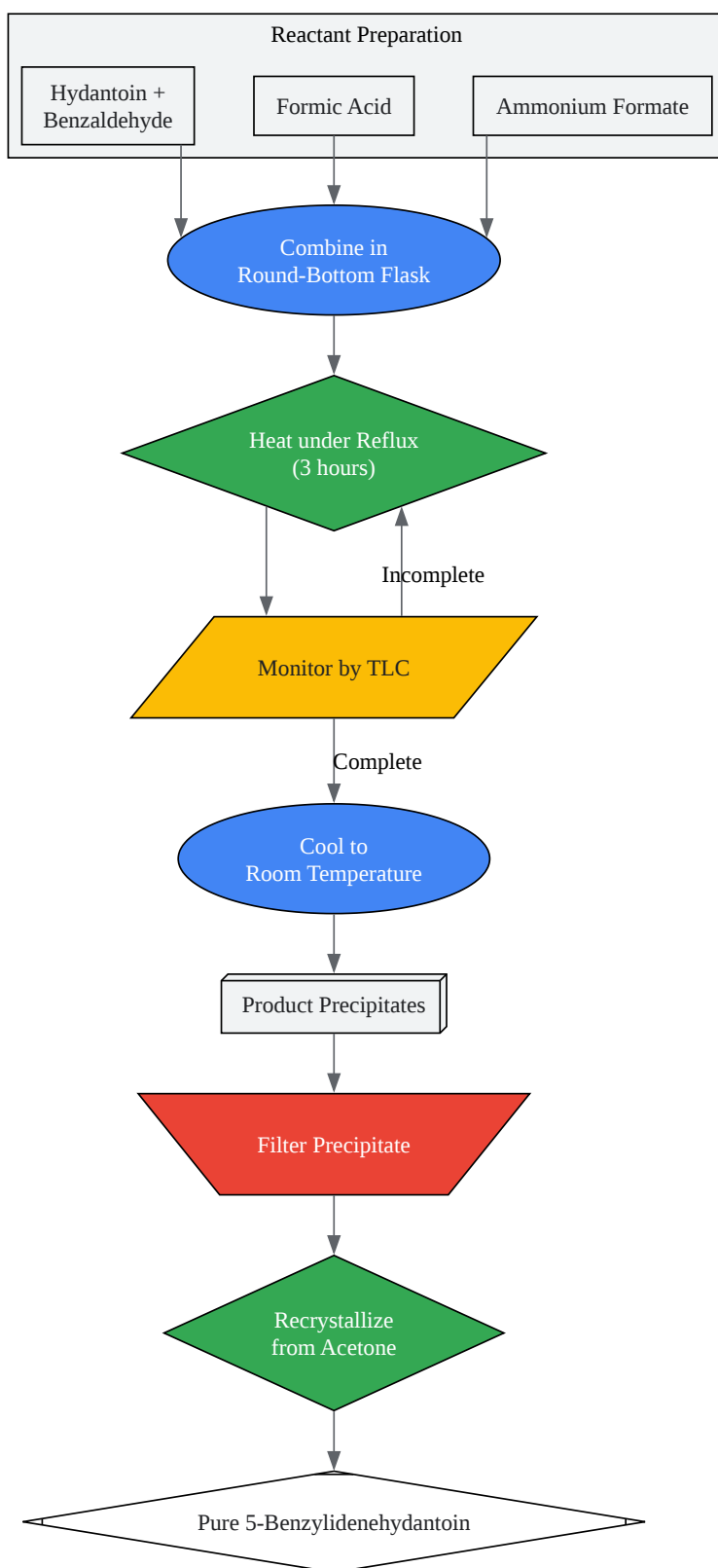
Synthesis via Knoevenagel Condensation

5-Benzylidenehydantoin is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound (hydantoin) to a carbonyl group (benzaldehyde), followed by a dehydration reaction.^[3]

Methodology:

- **Reactant Preparation:** To a round-bottom flask, add equimolar amounts of hydantoin and benzaldehyde.
- **Solvent and Catalyst Addition:** Add a suitable solvent, such as formic acid or polyethylene glycol (PEG-200), and a catalyst. A common catalytic system is ammonium formate when using formic acid.^[3] Weakly basic amines like piperidine are also effective.
- **Reaction Condition:** The mixture is heated under reflux for a specified period (e.g., 3 hours) until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).
- **Product Isolation:** Upon cooling, the product precipitates out of the solution.
- **Purification:** The precipitate is collected by filtration and can be purified by recrystallization from a suitable solvent, such as acetone, to yield pure 5-benzylidenehydantoin.

Below is a workflow diagram for the synthesis of 5-benzylidenehydantoin.



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Synthesis Workflow for 5-Benzylidenehydantoin

Determination of pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For 5-benzylidenehydantoin, the relevant acidic protons are on the nitrogen atoms of the hydantoin ring. Potentiometric titration is a highly accurate method for pKa determination.

Methodology (Potentiometric Titration):

- **Sample Preparation:** A precise amount of pure 5-benzylidenehydantoin is dissolved in a suitable solvent, often a co-solvent like methanol-water for sparingly soluble compounds.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., carbonate-free NaOH) is added incrementally using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.

Determination of logP (Lipophilicity)

The n-octanol/water partition coefficient (P), expressed as logP, is the standard measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[4] The shake-flask method is the gold standard for experimental logP determination.

Methodology (Shake-Flask Method):

- **Phase Preparation:** n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
- **Sample Addition:** A known amount of 5-benzylidenehydantoin is dissolved in one of the phases (usually the one in which it is more soluble).

- **Partitioning:** A precise volume of the second phase is added, and the biphasic system is shaken vigorously for a set period to ensure equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.
- **Concentration Analysis:** The concentration of the compound in each phase is measured accurately, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

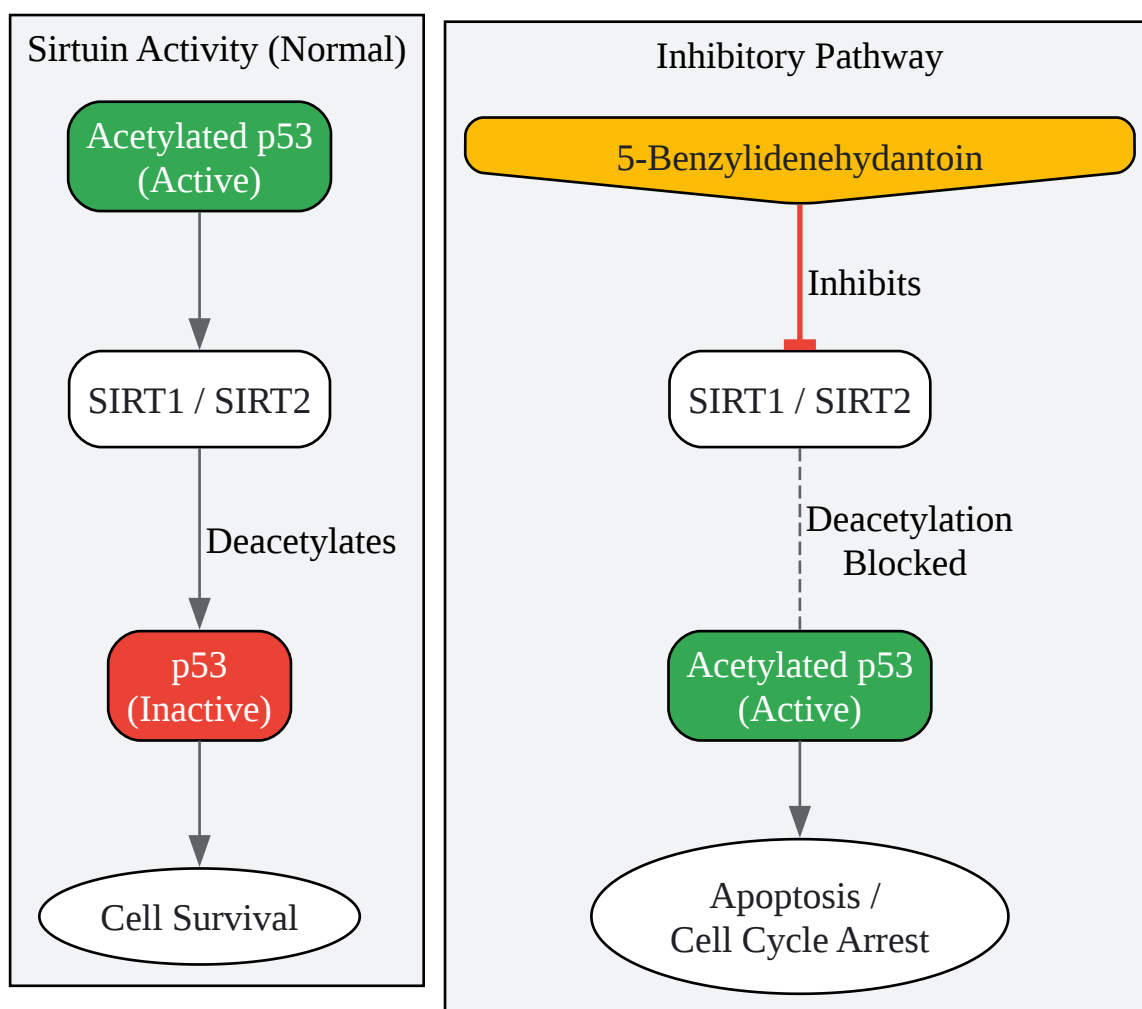
Biological Activity and Signaling Pathways

Recent studies have identified the 5-benzylidenehydantoin scaffold as a novel inhibitor of Sirtuins (SIRT).^[5] SIRTs are a class of NAD⁺-dependent deacetylases that play critical roles in cell metabolism, DNA repair, and longevity. Their inhibition has emerged as a promising strategy in cancer therapy.

Sirtuin Inhibition Pathway

5-benzylidenehydantoin-based compounds have been shown to inhibit SIRT1 and SIRT2.^[5] A key downstream target of these SIRTs is the tumor suppressor protein p53. In its active state, p53 can induce cell cycle arrest or apoptosis. SIRT1 and SIRT2 deacetylate p53, leading to its inactivation. By inhibiting SIRT1/SIRT2, 5-benzylidenehydantoin prevents the deacetylation of p53, thereby maintaining it in an acetylated, active state. This leads to the upregulation of p53-mediated transcriptional activity, which can suppress tumor growth.

The diagram below illustrates this inhibitory signaling pathway.



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Inhibition of SIRT1/2 by 5-Benzylidenehydantoin

Conclusion

5-Benzylidenehydantoin is a foundational molecule with well-defined physical properties and established synthetic routes. Its significance is underscored by its recently discovered role as a scaffold for sirtuin inhibitors, positioning it as a molecule of high interest for drug development, particularly in oncology. This guide provides the core physicochemical data and standardized protocols necessary for researchers to effectively utilize this compound in their work. Further quantitative analysis of its solubility and experimental determination of its pKa and logP values will be critical for advancing its therapeutic applications.

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